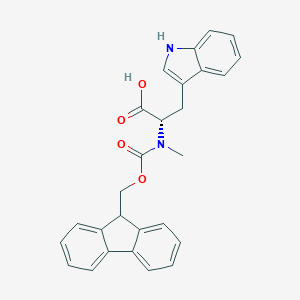

Fmoc-Nalpha-methyl-L-tryptophan

Description

BenchChem offers high-quality Fmoc-Nalpha-methyl-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-alpha-methyl-L-tryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-alpha-methyl-L-tryptophan is a pivotal building block in modern peptide synthesis, offering unique advantages in the design and development of novel peptide-based therapeutics. The incorporation of an N-alpha-methyl group on the tryptophan residue imparts specific conformational constraints and enhances proteolytic stability, properties that are highly sought after in drug discovery. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Fmoc-N-alpha-methyl-L-tryptophan, tailored for professionals in the fields of chemistry, biochemistry, and pharmacology.

Chemical and Physical Properties

Fmoc-N-alpha-methyl-L-tryptophan is a white to off-white solid or powder.[1][2] The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) under mild basic conditions for deprotection.[3]

Table 1: Physicochemical Properties of Fmoc-N-alpha-methyl-L-tryptophan

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 440.5 g/mol | [1][2] |

| Appearance | White to off-white solid or powder | [1][2] |

| CAS Number | 112913-63-0 | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Spectroscopic Data

Table 2: Spectroscopic Data for Fmoc-L-tryptophan (for reference)

| Technique | Key Features |

| ¹H NMR | Characteristic peaks for the fluorenyl, indole, and amino acid backbone protons are expected. The N-alpha-methyl group in Fmoc-N-alpha-methyl-L-tryptophan would introduce a singlet at approximately 2.5-3.0 ppm. |

| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |

| FTIR (KBr) | Characteristic absorption bands for N-H stretching (indole), C=O stretching (carbamate and carboxylic acid), and aromatic C-H stretching are anticipated. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 441.5. |

Experimental Protocols

Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

The synthesis of Fmoc-N-alpha-methyl-L-tryptophan can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection. A general solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been reported for the synthesis of Fmoc-N-methylated amino acids and can be adapted for tryptophan.[4]

Materials:

-

Fmoc-L-tryptophan

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate or Methyl iodide

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve Fmoc-L-tryptophan in anhydrous DCM, add to the resin, followed by the addition of DIPEA. Agitate the mixture for 2 hours.

-

Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc group.

-

N-alpha-Sulfonylation: React the free amine on the resin with o-NBS-Cl in the presence of a base.

-

N-alpha-Methylation: Perform the alkylation using dimethyl sulfate or methyl iodide.[4]

-

Sulfonamide Deprotection: Remove the o-NBS protecting group.

-

Fmoc Protection: Re-introduce the Fmoc group by reacting with Fmoc-OSu or Fmoc-Cl.

-

Cleavage from Resin: Cleave the Fmoc-N-alpha-methyl-L-tryptophan from the resin using a mild solution of 1% TFA in DCM.[4] Neutralize the product immediately to prevent degradation.

Purification

The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly to induce crystallization.

-

Preparative HPLC: Utilize a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Fmoc-N-alpha-methyl-L-tryptophan is a valuable building block in SPPS.

General SPPS Cycle:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling: Activate the carboxylic acid of Fmoc-N-alpha-methyl-L-tryptophan using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin. Allow the reaction to proceed for a specified time.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Role in Drug Development

The N-alpha-methylation of amino acids, including tryptophan, is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide drugs.

Key Advantages of N-alpha-Methylation:

-

Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can result in higher receptor affinity and selectivity.

-

Improved Membrane Permeability: The increased lipophilicity due to the methyl group can enhance the ability of the peptide to cross cell membranes.[5]

These improved properties make peptides containing N-alpha-methyl-tryptophan promising candidates for the development of therapeutics for a range of diseases, including neurological disorders and cancer.[1][2]

Conclusion

Fmoc-N-alpha-methyl-L-tryptophan is a specialized amino acid derivative that offers significant benefits for the synthesis of peptide-based drugs with enhanced stability, conformation, and bioavailability. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. Further optimization of the described experimental procedures may be necessary to achieve the desired outcomes for specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-N-alpha-methyl-L-tryptophan molecular weight and formula

An in-depth analysis of Fmoc-N-alpha-methyl-L-tryptophan reveals its key molecular characteristics, which are fundamental for its application in peptide synthesis and drug development. This guide provides a concise summary of its molecular weight and chemical formula, presented in a clear tabular format for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The core quantitative data for Fmoc-N-alpha-methyl-L-tryptophan is presented below. This information is crucial for stoichiometric calculations in synthesis protocols and for characterization in analytical procedures.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2][3] |

| Molecular Weight | 440.5 g/mol | [1][2][3] |

It is important to distinguish Fmoc-N-alpha-methyl-L-tryptophan from its isomers and related derivatives, such as those with methylation on the indole nitrogen (Fmoc-Nin-methyl-L-tryptophan) or with additional protecting groups like Boc (Fmoc-Nα-Me-L-Trp(Boc)-OH), which have different molecular weights and formulas.[1][4] The "N-alpha" designation specifically indicates that the methyl group is attached to the alpha-amino group of the tryptophan backbone.[2]

Molecular Structure and Connectivity

To visualize the constituent parts of Fmoc-N-alpha-methyl-L-tryptophan, the following diagram illustrates the logical relationship between the core amino acid and its protective and modifying groups.

References

A Technical Guide to Fmoc-N-alpha-methyl-L-tryptophan: Synthesis, Properties, and Application in Peptide Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-L-tryptophan (Fmoc-N-alpha-methyl-L-tryptophan), a crucial building block in the synthesis of modified peptides for therapeutic applications. The introduction of a methyl group on the alpha-nitrogen of tryptophan can significantly enhance the pharmacokinetic properties of peptides, including improved metabolic stability, membrane permeability, and oral bioavailability.[1][2] This guide details the compound's chemical properties, synthesis, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Compound Identification and Properties

Fmoc-N-alpha-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, protected with a fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis.[3]

Structure:

| Property | Value | Reference |

| CAS Number | 112913-63-0 | [4] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [3] |

| Molecular Weight | 440.49 g/mol | |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% | |

| Storage | 4°C under inert atmosphere | |

| Solubility | Soluble in DMF and NMP | [3] |

Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

The synthesis of Fmoc-N-methylated amino acids can be challenging. A common and effective method involves the on-resin synthesis using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach allows for straightforward purification by simple washing of the resin.[5]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-alpha-methyl-L-tryptophan [5]

This protocol is adapted from a general procedure for the synthesis of Fmoc-N-methyl-amino acids on a 2-CTC resin.

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-L-tryptophan

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

1% Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Add a solution of Fmoc-L-tryptophan (3 equivalents) and DIEA (9 equivalents) in DCM. Stir the mixture for 2 hours.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Sulfonylation: Treat the resin with a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in N-Methyl-2-pyrrolidone (NMP) to protect the alpha-amino group.

-

N-Methylation: Wash the resin. Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF. Repeat the treatment to ensure complete methylation.

-

Desulfonylation: Wash the resin. Treat with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.

-

Fmoc Protection: Wash the resin. Treat with a solution of Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM to re-protect the N-methylated amino group.

-

Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-alpha-methyl-L-tryptophan from the resin using a solution of 1% TFA in DCM. The mild cleavage conditions ensure that the Fmoc group remains intact.

-

Work-up and Purification: The cleaved product is collected and purified to yield the final Fmoc-N-alpha-methyl-L-tryptophan.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS is known to be challenging due to the increased steric hindrance of the secondary amine. This can lead to slower coupling kinetics and incomplete reactions. Therefore, optimized coupling protocols are required.[3]

Experimental Protocol: SPPS with Fmoc-N-alpha-methyl-L-tryptophan

This protocol outlines a general cycle for coupling Fmoc-N-alpha-methyl-L-tryptophan to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-N-alpha-methyl-L-tryptophan

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure (based on a 0.1 mmol scale): [6]

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal amino acid is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation of Amino Acid: In a separate vessel, dissolve Fmoc-N-alpha-methyl-L-tryptophan (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) to the solution and allow for pre-activation for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Longer reaction times may be necessary, especially when coupling to another N-methylated residue.

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored. The traditional ninhydrin (Kaiser) test is not suitable for secondary amines. The bromophenol blue test can be used as an alternative.[3]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Quantitative Data and Analysis

The purity of synthetic peptides is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry. The introduction of N-methylated residues can influence the chromatographic behavior of peptides.

Table 1: HPLC Purity of Crude N-methylated Peptides

The following table presents representative data on the purity of crude peptides after N-methylation of a single amino acid residue, demonstrating the efficiency of the synthesis process.

| Peptide Sequence (N-methylated residue in bold) | HPLC Purity of Crude Product (%) | Reference |

| (N-Me)D WG-NH₂ | 73 | [7] |

| (N-Me)E WG-NH₂ | 84-93 | [7] |

Data adapted from a study on time-reduced N-methylation protocols. Purity was determined by HPLC analysis of the crude product.[7]

Analysis Considerations:

-

RP-HPLC: Peptides containing N-methylated amino acids may exhibit altered retention times compared to their non-methylated counterparts due to changes in hydrophobicity and conformation. Gradient elution with acetonitrile in water containing 0.1% TFA is a common method for analysis.[7][8]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-methyl-tryptophan residue.

Role in Drug Development

The N-methylation of peptide backbones is a key strategy in medicinal chemistry to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability.

-

Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, slowing down the degradation of the peptide in vivo.[2]

-

Enhanced Membrane Permeability: By replacing an N-H hydrogen bond donor with a methyl group, the overall polarity of the peptide is reduced, which can favor passive diffusion across cell membranes.[9]

-

Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[10]

-

Improved Pharmacokinetics: The combination of these effects can lead to a longer half-life in the body and improved overall pharmacokinetic profile of the peptide therapeutic.[1]

The use of Fmoc-N-alpha-methyl-L-tryptophan provides a direct route to synthetically introduce these beneficial properties into tryptophan-containing peptides, making it a valuable tool for the development of novel peptide-based drugs. The unique properties of the tryptophan indole side chain are often crucial for biological activity, and N-methylation of the backbone amide provides a way to enhance the drug-like properties of these peptides without modifying this important functional group.[11]

References

- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. aralezbio-store.com [aralezbio-store.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hplc.eu [hplc.eu]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Solubility of Fmoc-N-α-methyl-L-tryptophan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-α-methyl-L-tryptophan is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with modified backbones that can enhance proteolytic stability and conformational rigidity. The N-methylation of the amide nitrogen prevents the formation of hydrogen bonds, which can disrupt secondary structures like α-helices and β-sheets, and can also improve the solubility of the resulting peptide.[1] However, the successful incorporation of this modified amino acid into a growing peptide chain is highly dependent on its own solubility in the organic solvents used during the coupling steps of SPPS. Poor solubility can lead to incomplete reactions, resulting in peptide impurities that are difficult to remove.

Physicochemical Properties

| Property | Value |

| Chemical Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid |

| Synonyms | Fmoc-N-methyl-L-tryptophan, Fmoc-MeTrp-OH |

| CAS Number | 112913-63-0[2] |

| Molecular Formula | C₂₇H₂₄N₂O₄ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white solid/powder[3] |

Qualitative Solubility Profile

Fmoc-protected amino acids, including Fmoc-N-α-methyl-L-tryptophan, are generally characterized by their hydrophobicity due to the bulky fluorenylmethoxycarbonyl (Fmoc) group.[4] This property dictates their solubility in various organic solvents. The N-methylation on the tryptophan residue is also known to enhance stability and solubility.[1][5]

Based on general principles for Fmoc-amino acids, the following qualitative solubility can be expected:

-

High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These are the most common solvents used in SPPS due to their excellent solvating properties for both the resin and the protected amino acids.[6][7]

-

Moderate Solubility: In solvents like tetrahydrofuran (THF), which can sometimes be used in solvent mixtures.[8]

-

Limited to Poor Solubility: In less polar solvents like dichloromethane (DCM) and in protic solvents like water.[7][8] DCM is more commonly used in Boc-chemistry SPPS and for washing steps in Fmoc-SPPS.[7]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for Fmoc-N-α-methyl-L-tryptophan in a range of organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. The solubility of Fmoc-amino acids can be influenced by factors such as solvent purity, temperature, and the presence of water.[9] For critical applications, it is highly recommended to determine the solubility experimentally.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of a compound like Fmoc-N-α-methyl-L-tryptophan is the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis .[8][9]

Objective

To determine the saturation solubility of Fmoc-N-α-methyl-L-tryptophan in a specific organic solvent at a defined temperature.

Materials

-

Fmoc-N-α-methyl-L-tryptophan

-

High-purity organic solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge or syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-N-α-methyl-L-tryptophan (e.g., 50 mg) into a series of vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure the powder is well-dispersed.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

-

-

Sample Clarification:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter into a clean vial.[8][9]

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

-

HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of Fmoc-N-α-methyl-L-tryptophan with known concentrations in the same diluent used for the sample. Inject these standards into the HPLC and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[8][9]

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration determined by HPLC by the dilution factor. This value represents the solubility of Fmoc-N-α-methyl-L-tryptophan in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-N-alpha-methyl-L-tryptophan.

Logical Relationship in Solid-Phase Peptide Synthesis (SPPS)

Caption: Role of solubility in the coupling step of SPPS.

Conclusion

While specific quantitative data on the solubility of Fmoc-N-α-methyl-L-tryptophan is limited, a strong qualitative understanding of its behavior in common organic solvents can be inferred from the general properties of Fmoc-protected amino acids. It is expected to be highly soluble in polar aprotic solvents like DMF and NMP, which are standard in solid-phase peptide synthesis. For applications requiring precise concentrations or when using alternative solvent systems, the experimental protocol detailed in this guide provides a robust framework for determining its solubility. The successful dissolution of this key building block is a critical prerequisite for its efficient activation and subsequent coupling, ultimately impacting the purity and yield of the final synthetic peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aralezbio-store.com [aralezbio-store.com]

- 3. N-Fmoc-1-methyl-L-tryptophan | 1334509-86-2 [sigmaaldrich.com]

- 4. digital.csic.es [digital.csic.es]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Role of N-Methylation in Peptide Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a methyl group onto the backbone amide nitrogen of a peptide, a modification known as N-methylation, has emerged as a cornerstone of modern peptide drug design. This seemingly subtle alteration can profoundly influence a peptide's three-dimensional structure, dramatically enhancing its therapeutic potential by overcoming the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides an in-depth exploration of the multifaceted role of N-methylation, offering a technical resource for leveraging this powerful tool in the development of next-generation peptide therapeutics.

The Impact of N-Methylation on Peptide Properties

N-methylation imparts a range of beneficial properties to peptide drug candidates, primarily by inducing localized conformational changes and providing steric hindrance. These modifications significantly improve stability, bioavailability, and can modulate receptor binding affinity and selectivity.[1][2][3]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[4] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific peptide backbone conformations. The introduction of a methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that are crucial for this recognition and binding process. This steric hindrance effectively shields the scissile peptide bond from enzymatic attack, prolonging the peptide's half-life in biological fluids.[4]

Improved Cell Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular components and for achieving oral bioavailability.[5] This is achieved through two primary mechanisms:

-

Reduced Hydrogen Bonding Capacity: The replacement of an amide proton with a methyl group eliminates a hydrogen bond donor, reducing the peptide's overall polarity and desolvation penalty upon entering the lipophilic cell membrane.

-

Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can favor the adoption of a more compact, membrane-permeable structure.[6] This pre-organization can also facilitate the formation of intramolecular hydrogen bonds, which further shield polar groups from the nonpolar membrane interior.[7]

These combined effects can lead to a dramatic increase in oral bioavailability, as demonstrated by a tri-N-methylated analog of a somatostatin peptide which achieved 10% oral bioavailability.[2][8]

Modulation of Receptor Binding and Selectivity

The impact of N-methylation on receptor binding is highly context-dependent and can be used to fine-tune a peptide's activity and selectivity.[3] The conformational constraints imposed by N-methylation can either lock the peptide into a bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is less favorable for receptor interaction, leading to reduced affinity. This position-dependent effect allows for a systematic "N-methyl scan" to be performed across a peptide sequence to identify modifications that optimize receptor binding and selectivity.[2]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the comparative effects of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Receptor Binding Affinity (Somatostatin Analogs)

| Peptide Analog | N-Methylated Residue | Receptor Subtype | Binding Affinity (Ki, nM) | Fold Change vs. Unmethylated |

| Octreotide Analog | None | SSTR2 | 1.2 | - |

| N-Me-Phe(3) | SSTR2 | 0.8 | 1.5x increase | |

| N-Me-Trp(4) | SSTR2 | 25.6 | 21.3x decrease | |

| N-Me-Lys(5) | SSTR2 | 1.5 | No significant change |

Data compiled from various sources.

Table 2: Effect of N-Methylation on Proteolytic Stability

| Peptide | N-Methylation Status | Enzyme | Half-life (t½, min) | Fold Increase in Stability |

| Linear Pentapeptide | Unmethylated | Trypsin | 15 | - |

| N-Methylated at P1' | Trypsin | >240 | >16x | |

| Cyclic Hexapeptide | Unmethylated | Human Serum | 120 | - |

| Di-N-Methylated | Human Serum | >360 | >3x |

Data compiled from various sources.

Table 3: Effect of N-Methylation on Cell Permeability (Caco-2 Assay)

| Peptide | N-Methylation Status | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |

| Cyclic Hexapeptide A | Unmethylated | 0.5 | Low |

| Mono-N-Methylated | 3.2 | Moderate | |

| Tri-N-Methylated | 9.8 | High | |

| Cyclic Pentapeptide B | Unmethylated | <0.1 | Very Low |

| Di-N-Methylated | 2.5 | Moderate |

Data compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

Objective: To synthesize a peptide containing one or more N-methylated amino acids using solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard):

-

Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Amino Acid Coupling (N-Methylated):

-

Coupling of N-methylated amino acids is often slower due to steric hindrance.

-

Use a more potent coupling reagent combination, such as HATU/DIEA or COMU/DIEA.

-

Dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.95 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours, or overnight if necessary.

-

Double coupling may be required for difficult sequences.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry (MS) and analytical RP-HPLC.

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of a specific protease (e.g., trypsin) or in a biological matrix (e.g., human serum).

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in water or buffer)

-

Protease solution (e.g., Trypsin, 1 mg/mL in 1 mM HCl)

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Human serum (commercially available)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to a final peptide concentration of 100 µM.

-

For serum stability, add the peptide stock solution to human serum to the desired final concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Add the protease solution to the peptide mixture to initiate the degradation reaction (e.g., a 1:100 enzyme-to-substrate ratio). For serum stability, the endogenous proteases will initiate the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of the quenching solution (e.g., 10% TFA).

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

-

Monitor the disappearance of the intact peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm).

-

Confirm the identity of the intact peptide and its degradation products by mass spectrometry.

-

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system

Protocol:

-

Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).

-

Assess the permeability of the paracellular marker, Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be below a certain limit (e.g., <1.0 x 10⁻⁶ cm/s).

-

-

Permeability Study (Apical to Basolateral):

-

Wash the cell monolayer with transport buffer.

-

Add the peptide solution (at a known concentration) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral compartment and replace with fresh transport buffer.

-

-

Permeability Study (Basolateral to Apical - for efflux assessment):

-

Add the peptide solution to the basolateral (donor) compartment.

-

Collect samples from the apical (receiver) compartment at specified time points.

-

-

Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of peptide transport across the monolayer

-

A is the surface area of the filter membrane

-

C₀ is the initial concentration of the peptide in the donor compartment.

-

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Visualizing Key Concepts

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many peptide drugs, including N-methylated analogs, exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a typical GPCR signaling cascade.

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway initiated by an N-methylated peptide ligand.

Experimental Workflow for Peptide Drug Discovery

The development of a novel peptide therapeutic involves a multi-step process, from initial discovery to preclinical evaluation. N-methylation is a key strategy employed during the lead optimization phase.

Caption: A typical workflow for peptide drug discovery, highlighting the role of N-methylation in lead optimization.

Conclusion

N-methylation is a powerful and versatile strategy in peptide drug design, offering a rational approach to improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. By enhancing metabolic stability, increasing cell permeability, and providing a means to fine-tune receptor interactions, N-methylation can transform a promising but flawed peptide lead into a viable drug candidate. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to effectively harness the potential of N-methylation in the development of innovative and effective peptide medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 8. Identification of N-terminally diversified GLP-1R agonists using saturation mutagenesis and chemical design - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of N-Methyl-Tryptophan on Peptide Conformation and Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids, particularly N-methyl-tryptophan (N-Me-Trp), into peptide structures is a powerful tool in medicinal chemistry and drug development. This modification introduces significant changes to a peptide's physicochemical properties, directly influencing its conformation, stability, and biological activity. This guide provides an in-depth analysis of the structural and functional consequences of N-methylating tryptophan residues within a peptide backbone, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles of N-Methylation

N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration has profound effects:

-

Steric Hindrance and Conformational Restriction : The added methyl group introduces steric bulk, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This constraint can stabilize specific secondary structures like β-turns or helical conformations.[1]

-

Elimination of Hydrogen Bond Donor : The replacement of the amide proton removes a critical hydrogen bond donor. This change reduces the peptide's overall polarity and hydrogen bonding capacity, which can enhance its lipophilicity and, consequently, its ability to permeate cell membranes.[1]

-

Enhanced Metabolic Stability : The methyl group shields the adjacent peptide bond from proteolytic enzymes, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[1][2][3]

-

Improved Pharmacokinetic Properties : Collectively, these changes can lead to improved bioavailability and receptor binding affinity and selectivity, making N-methylation a key strategy for enhancing the "druggability" of peptide-based therapeutics.[2][4]

It's important to distinguish backbone N-methylation from side-chain methylation, such as at the indole nitrogen of tryptophan. While side-chain methylation can also influence conformation and interactions, backbone N-methylation directly impacts the peptide's fundamental architecture.[1][5]

Quantitative Conformational Analysis

The conformational impact of N-methylation can be quantified using various biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating detailed structural information in solution.

Table 1: Representative Impact of N-Methylation on Peptide Conformational Parameters

| Parameter | Unmodified Peptide | N-Methylated Peptide | Technique | Significance |

| Backbone Dihedral Angles (φ, ψ) | Wider range of allowed conformations | Restricted range, favoring specific angles | NMR Spectroscopy | N-methylation locks the backbone into a more defined conformation. |

| cis/trans Isomerization | Predominantly trans conformation | Increased propensity for cis-peptide bonds | NMR Spectroscopy | The presence of cis bonds can induce sharp turns in the peptide backbone. |

| 3JHNHα Coupling Constant | ~7-9 Hz (β-strand) or ~4-6 Hz (α-helix) | Not applicable (no NH proton) | NMR Spectroscopy | Loss of this coupling constant is a direct indicator of N-methylation. |

| Hydrogen/Deuterium (H/D) Exchange Rate | Faster for solvent-exposed amides | Slower for remaining amides | NMR Spectroscopy | Indicates a more rigid and less solvent-accessible backbone structure.[6] |

| Fluorescence Quantum Yield | Varies (e.g., 0.04–0.24) | Can be altered due to local environmental changes | Fluorescence Spectroscopy | Changes reflect differences in quenching by the peptide bond and solvent exposure.[7][8] |

| Fluorescence Emission Maximum (λmax) | ~350–355 nm in aqueous solution | Small shifts indicate changes in the polarity around the Trp side chain.[7][8] | Fluorescence Spectroscopy | Provides insight into the solvent accessibility of the tryptophan indole ring.[7] |

Note: Specific values are highly dependent on the peptide sequence and the position of the N-methylation.

The presence of N-methylated residues often leads to multiple conformations in solution, which can be observed as multiple sets of peaks in NMR spectra due to the slow conversion between conformers on the NMR timescale.[9][10]

Experimental Methodologies

A multi-faceted approach is required to fully characterize the impact of N-methyl-tryptophan on peptide structure.

The synthesis of N-methylated peptides presents unique challenges, as the coupling of an amino acid to a methylated N-terminus is often inefficient.[10]

-

On-Resin N-Methylation : A common method involves the N-methylation of the peptide while it is still attached to the solid-phase resin. A typical three-step procedure includes:

-

Sulfonylation : Protection of the N-terminal α-amine with a group like o-nitrobenzenesulfonyl (o-NBS).

-

Methylation : Alkylation of the sulfonamide nitrogen using a methylating agent (e.g., dimethyl sulfate).

-

Desulfonylation : Removal of the o-NBS protecting group to reveal the N-methylated amine.[11][12]

-

-

Coupling Reagents : Specialized coupling reagents, such as PyAOP or PyBOP/HOAt, are often necessary to achieve reasonable yields when coupling an amino acid to an N-methylated residue.[10] Microwave-assisted coupling can also enhance the efficiency of these difficult steps.[4][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[9][13]

-

Sample Preparation : The N-methylated peptide is dissolved in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or CD₃OH) to a concentration typically greater than 1 mM.[9][13] The pH is adjusted to a range where amide proton exchange is minimized (often pH 4-5).[13]

-

Data Acquisition : A series of 1D and 2D NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy) : To identify all protons within a single amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[9] NOESY is crucial for defining the three-dimensional fold.[13]

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Analysis :

-

Resonance Assignment : Each peak in the spectra is assigned to a specific atom in the peptide sequence.[14]

-

Structural Restraints : NOE cross-peaks are converted into upper distance limits. Dihedral angle restraints can sometimes be derived from coupling constants.

-

Structure Calculation : The structural restraints are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the NMR data.[15]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide.

-

Sample Preparation : The peptide is dissolved in a non-absorbing buffer (e.g., phosphate buffer) to a concentration of approximately 50-100 μM.

-

Data Acquisition : The CD spectrum is recorded, typically from 190 to 260 nm.

-

Data Analysis : The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil conformations. A change in the CD spectrum upon N-methylation provides direct evidence of a shift in the secondary structure equilibrium.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape.[16]

-

System Setup : An initial 3D structure of the N-methylated peptide (which can be derived from NMR data or built) is placed in a simulation box filled with a chosen water model (e.g., SPC/E).[17] Ions are added to neutralize the system.[17]

-

Energy Minimization : The system's energy is minimized using an algorithm like steepest descent to remove steric clashes.[16][17]

-

Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized in NVT (constant volume) and NPT (constant pressure) ensembles.[17][18]

-

Production Run : A long simulation (nanoseconds to microseconds) is run to sample the peptide's conformational space.[17][18]

-

Trajectory Analysis : The simulation trajectory is analyzed to understand the stability of secondary structures, dominant conformations, and the flexibility of different regions of the peptide.

Visualizing Workflows and Relationships

The following diagram illustrates the cascade of effects initiated by N-methylating a tryptophan residue.

Caption: Logical flow of N-methylation's effects on peptide properties.

This diagram outlines the typical experimental pipeline for analyzing the structure of an N-methyl-tryptophan containing peptide.

Caption: Workflow for synthesis and structural analysis of N-Me-Trp peptides.

Conclusion

The incorporation of N-methyl-tryptophan is a sophisticated strategy for peptide drug design that fundamentally alters the molecule's structural landscape. By restricting backbone flexibility and modifying polarity, N-methylation can pre-organize a peptide into its bioactive conformation, enhance its stability against enzymatic degradation, and improve its pharmacokinetic profile. A thorough characterization using a combination of advanced synthesis, high-resolution NMR spectroscopy, and computational modeling is essential for understanding these effects and rationally designing next-generation peptide therapeutics.

References

- 1. lifetein.com [lifetein.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. nbinno.com [nbinno.com]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational effects on tryptophan fluorescence in cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. youtube.com [youtube.com]

- 15. pnas.org [pnas.org]

- 16. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 17. Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex [mdpi.com]

- 18. Molecular Dynamics Simulation of Tryptophan Hydroxylase-1: Binding Modes and Free Energy Analysis to Phenylalanine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-N-alpha-methyl-L-tryptophan for Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-N-alpha-methyl-L-tryptophan is a specialized amino acid derivative that serves as a critical building block in the chemical synthesis of peptides. Its structure combines two key features relevant to neuroscience drug development: the N-alpha-methylated tryptophan core and the temporary Fmoc protecting group. N-methylation of the peptide backbone can significantly enhance the pharmacokinetic properties of peptide-based drugs, improving their stability against enzymatic degradation and their ability to cross cellular membranes. The tryptophan component makes it an invaluable tool for designing peptides that interact with or modulate serotonergic pathways, which are fundamental to mood, cognition, and various neurological functions.[1][2] This guide provides a comprehensive overview of its properties, its role in neuroscience, and detailed protocols for its application.

Physicochemical and Analytical Data

The physical and chemical properties of Fmoc-N-alpha-methyl-L-tryptophan are essential for its proper handling, storage, and use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Synonyms | Fmoc-N-Me-L-Trp-OH | [2] |

| CAS Number | 112913-63-0 | [2][3] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [2] |

| Molecular Weight | 440.5 g/mol | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Appearance | White to off-white solid or powder | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Core Concept: The Tryptophan Moiety in Neuroscience

The neuroscientific relevance of this compound is derived from its core structure, α-methyl-L-tryptophan, an analog of the essential amino acid L-tryptophan.[4] L-tryptophan is the exclusive precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[4][5]

The Serotonergic Pathway

In the brain, serotonin synthesis is a two-step enzymatic process.[5][6] First, the rate-limiting enzyme tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan.[6] Subsequently, aromatic amino acid decarboxylase (AADC) converts this intermediate into serotonin.[4] The availability of tryptophan in the brain directly influences the rate of serotonin synthesis.[5]

The analog α-methyl-L-tryptophan follows the same enzymatic pathway to produce α-methyl-serotonin.[4] A key difference is that α-methyl-serotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation.[4] This resistance to degradation leads to its accumulation, or "trapping," within serotonergic neurons, a principle that is exploited in neuroimaging studies using radiolabeled α-methyl-L-tryptophan to measure serotonin synthesis capacity in vivo.[4][7]

The Kynurenine Pathway

Over 95% of the body's tryptophan is metabolized through the kynurenine pathway, not the serotonin pathway.[8] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[8] The activity of these enzymes, which can be upregulated by stress or inflammation, can divert tryptophan away from serotonin production, a mechanism implicated in neurological and psychiatric disorders.[9] Peptides designed with Fmoc-N-alpha-methyl-L-tryptophan may also be studied for their interactions with this critical metabolic branch point.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-alpha-methyl-L-tryptophan is as a monomer in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient, stepwise construction of a peptide chain anchored to a solid resin support.[10] The Fmoc group protects the alpha-amino group of the incoming amino acid, preventing self-polymerization and ensuring controlled, directional chain elongation.[11] This protecting group is stable during the coupling reaction but can be cleanly removed under mild basic conditions, typically with a solution of piperidine in DMF, to prepare for the addition of the next amino acid.[12]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-alpha-methyl-L-tryptophan via Manual SPPS

This protocol outlines the manual steps for coupling Fmoc-N-alpha-methyl-L-tryptophan to a growing peptide chain on a solid support resin.

Materials:

-

Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Amino Acid: Fmoc-N-alpha-methyl-L-tryptophan.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

-

Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[12]

-

Washing Solutions: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).

-

Precipitation Solvent: Cold diethyl ether.

Methodology:

-

Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes at room temperature.[12] Drain the solvent.

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (2 x 10 mL) and DMF (3 x 10 mL) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.[12]

-

Add DIEA or NMM (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[12]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Purification:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (~10 mL) to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase HPLC.

-

Protocol 2: Solid-Phase Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

For researchers requiring custom synthesis, this protocol, adapted from solid-phase methodologies, allows for the N-methylation of Fmoc-L-tryptophan.[13]

Materials:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin.

-

Starting Material: Fmoc-L-tryptophan.

-

Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Triphenylphosphine (PPh₃), Di-tert-butyl azodicarboxylate (DBAD) or DEAD, Methyl iodide (MeI), 5% (v/v) 2-mercaptoethanol and 10% (v/v) DBU in DMF, Fmoc-OSu.

-

Solvents: Anhydrous DCM, Anhydrous DMF, Anhydrous Tetrahydrofuran (THF).

-

Base: DIEA, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Cleavage Solution: 1% TFA in DCM.[13]

Methodology:

-

Loading onto 2-CTC Resin: Dissolve Fmoc-L-tryptophan (3 eq) in anhydrous DCM. Add to the 2-CTC resin followed by DIEA (9 eq). Stir for 2 hours. Cap any unreacted sites with a solution of DCM:MeOH:DIEA (17:2:1) for 1 hour.[12][13]

-

Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF as described in Protocol 1, Step 2.

-

o-NBS Protection: Dissolve o-NBS-Cl (5 eq) and collidine (5 eq) in DCM. Add to the resin and react for 1-2 hours to protect the free amine.

-

N-Methylation (Biron-Kessler Method Adaptation):

-

Swell the o-NBS-protected resin in anhydrous THF.

-

Add PPh₃ (5 eq) and DBAD (5 eq) to the resin suspension.

-

Add methyl iodide (10 eq) and allow the reaction to proceed for 2-4 hours.[13]

-

-

o-NBS Deprotection: Treat the resin with a solution of 5% 2-mercaptoethanol and 10% DBU in DMF. Repeat until the resin is colorless.

-

Fmoc Re-protection: Treat the resin with Fmoc-OSu (3 eq) and DIEA (6 eq) in DMF for 2 hours to re-install the Fmoc group.

-

Cleavage from Resin:

-

Wash the resin with DMF and DCM.

-

Perform the cleavage by treating the resin with the 1% TFA in DCM solution. Add the solution, shake for 1 minute, and drain into a flask containing water to quench the acid. Repeat this step four times.[13]

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the product, Fmoc-N-alpha-methyl-L-tryptophan.

-

Conclusion

Fmoc-N-alpha-methyl-L-tryptophan is a highly valuable chemical tool for neuroscience research and therapeutic development. Its N-methylated backbone offers a route to creating peptides with enhanced drug-like properties, while its tryptophan core allows for the specific investigation and modulation of the critical serotonin and kynurenine metabolic pathways. The established protocols of Fmoc-SPPS provide a robust and versatile platform for incorporating this unique building block into novel peptide sequences, enabling the creation of sophisticated molecular probes and potential next-generation therapeutics for a range of neurological disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aralezbio-store.com [aralezbio-store.com]

- 4. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo measurements of brain trapping of 11C-labelled α-methyl-L-tryptophan during acute changes in mood states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-alpha-methyl-L-tryptophan

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide sequences is a crucial strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and constraining their conformation.[1] However, the synthesis of peptides containing N-methylated residues presents unique challenges, primarily due to the increased steric hindrance and reduced nucleophilicity of the secondary amine, which can lead to slower reaction times and incomplete couplings.[1][2]

These application notes provide a detailed protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-alpha-methyl-L-tryptophan using Fmoc/tBu chemistry. The protocol outlines optimized conditions for coupling this sterically hindered amino acid and appropriate cleavage conditions to ensure high yield and purity of the final peptide.

Data Presentation

Table 1: Key Reagents and Solvents

| Reagent/Solvent | Abbreviation | Purpose |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |

| Dichloromethane | DCM | Solvent for resin swelling and washing |

| Piperidine | - | Reagent for Fmoc deprotection |

| N,N-Diisopropylethylamine | DIEA | Base for coupling reaction |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Coupling reagent |

| Trifluoroacetic acid | TFA | Cleavage from resin and side-chain deprotection |

| Triisopropylsilane | TIS | Scavenger to prevent side reactions |

| 1,2-Ethanedithiol | EDT | Scavenger for tryptophan protection |

| Thioanisole | - | Scavenger for tryptophan protection |

| Phenol | - | Scavenger for tryptophan protection |

| Water | H₂O | Scavenger and component of cleavage cocktail |

| Diethyl ether (cold) | - | Peptide precipitation |

Table 2: Summary of Quantitative Data for SPPS Cycle

| Step | Reagent/Solvent | Concentration/Equivalents | Time | Temperature |

| Resin Swelling | DMF or DCM | - | 30 min | Room Temp |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 min | Room Temp |

| Coupling of Fmoc-N-alpha-methyl-L-tryptophan | ||||

| - Amino Acid | Fmoc-N-Me-Trp(Boc)-OH | 4 eq | - | Room Temp |

| - Coupling Reagent | HATU | 4 eq | 1-4 hours | Room Temp |

| - Base | DIEA | 8 eq | - | Room Temp |

| Washing | DMF, DCM | - | 5 x 1 min (each) | Room Temp |

| Cleavage (Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | ~10 mL / g resin | 2-4 hours | Room Temp |

| Peptide Precipitation | Cold Diethyl Ether | - | >30 min | 4°C |

Experimental Protocols

Materials

-

Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[3]

-

Standard Fmoc-protected amino acids

-

Peptide synthesis grade DMF, DCM, and Piperidine

-

HATU, DIEA, TFA, TIS, EDT, Thioanisole, Phenol

-

Solid-phase peptide synthesis vessel

-

Shaker/rocker

-

HPLC system for analysis

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan. The general principles can be applied to the entire peptide synthesis.

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.[1]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes at room temperature.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.[1]

-

-

Coupling of Fmoc-N-alpha-methyl-L-tryptophan:

-

In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH (4 equivalents relative to resin loading), HATU (4 equivalents), and DIEA (8 equivalents) in DMF.[4]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-4 hours. Due to the steric hindrance of the N-methyl group, longer coupling times are generally required.[1]

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[4] If the coupling is incomplete after 4 hours, a second coupling can be performed.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Protocol 2: Cleavage and Deprotection

The indole side chain of tryptophan is susceptible to modification during the acidic cleavage step. Therefore, a cleavage cocktail containing scavengers is essential. Reagent K is a widely used and effective cocktail for peptides containing sensitive residues like tryptophan.[5][6]

-

Resin Preparation for Cleavage:

-

After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage Cocktail Preparation:

-

Prepare "Reagent K" by combining the following reagents in the specified volumetric ratios: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% EDT.[6] This should be prepared fresh just before use.

-

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[5]

-

A white precipitate should form.

-

Incubate the tube at 4°C for at least 30 minutes to maximize precipitation.

-

-

Final Processing:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

Mandatory Visualization

Caption: Workflow for Fmoc-N-alpha-methyl-L-tryptophan SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

Application Notes and Protocols: Efficient Coupling of Fmoc-N-alpha-methyl-L-tryptophan in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide sequences is a valuable strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the pharmacological properties of peptides by increasing their proteolytic stability, improving cell membrane permeability, and modulating their conformational flexibility. However, the steric hindrance imposed by the N-alpha-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete acylation and the formation of deletion sequences.

The selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to overcoming these synthetic hurdles. This document provides a comprehensive guide to the most effective coupling reagents for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan in Fmoc-based SPPS. It includes a comparative analysis of various reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of N-methylated peptides.

Comparative Analysis of Coupling Reagents

The efficiency of coupling to the secondary amine of Fmoc-N-alpha-methyl-L-tryptophan is highly dependent on the reactivity of the activated amino acid species. For sterically hindered couplings, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides. The table below summarizes the performance and characteristics of commonly used coupling reagents for challenging couplings.

| Coupling Reagent | Class | Typical Reaction Time | Reported Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |

| HATU | Uronium Salt | 30 - 60 min | Very High | Forms highly reactive OAt-esters, fast reaction rates, low racemization.[1] | Higher cost, potential for side reactions if not used correctly. |

| HBTU | Uronium Salt | 45 - 90 min | Moderate to High | Widely used, effective for many standard couplings.[2] | Less reactive than HATU, may be insufficient for highly hindered couplings.[1] |

| HCTU | Uronium Salt | 30 - 60 min | High | More reactive than HBTU due to the 6-chloro-HOBt moiety.[3] | |

| COMU | Uronium Salt | 30 - 60 min | Very High | Comparable or superior to HATU, safer (non-explosive byproducts), byproducts are water-soluble.[4][5][6] | |

| PyBOP | Phosphonium Salt | 30 - 60 min | High | Efficient, no risk of guanidinylation side reactions.[7] | Byproducts can be difficult to remove in solution-phase synthesis. |

| PyAOP | Phosphonium Salt | 30 - 60 min | Very High | Highly efficient for sterically hindered couplings.[3] | |

| DIC/HOBt | Carbodiimide | 1 - 4 hours | Low to Moderate | Cost-effective. | Generally not potent enough for sterically demanding couplings.[3] |

Recommended Coupling Reagents for Fmoc-N-alpha-methyl-L-tryptophan

Based on literature evidence, the following coupling reagents are highly recommended for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of highly reactive OAt-active esters.[1]

-